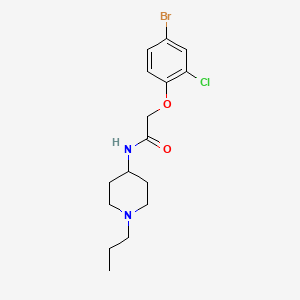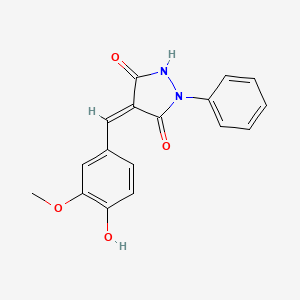![molecular formula C18H20N2O3S B5773457 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide, also known as DNQX, is a chemical compound that has been widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediates the majority of excitatory neurotransmission in the central nervous system. DNQX has been extensively studied for its ability to block glutamate receptors and its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the postsynaptic neuron. This results in decreased synaptic transmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and GABA, and to inhibit the activity of voltage-gated calcium channels. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has also been shown to reduce the expression of various genes involved in synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the AMPA subtype of glutamate receptors. This allows for more precise manipulation of glutamatergic signaling pathways. However, one limitation is that N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can also block kainate receptors, which are involved in synaptic plasticity and memory formation. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide. One area of interest is the development of more selective AMPA receptor antagonists that do not block kainate receptors. Another area of interest is the use of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in combination with other drugs to target multiple signaling pathways involved in neurological disorders. Additionally, there is a need for further research on the long-term effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide on neuronal function and survival.
Synthesis Methods
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can be synthesized through a multistep process involving the use of several reagents and catalysts. The synthesis process involves the reaction of 2,3-dihydroxybenzaldehyde with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone. The hydrazone is then reacted with 3,4-dihydroisoquinoline to produce 4-(3,4-dihydro-2(1H)-isoquinolinyl)phenylhydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride to produce N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide.
Scientific Research Applications
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has also been used to study the role of glutamate receptors in pain perception and addiction.
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-16-7-9-17(10-8-16)24(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSJAXNFVZMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)

